(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide
Description
Properties
IUPAC Name |
(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c24-14-19(21(28)26-15-18-7-4-12-30-18)23-27(17-5-2-1-3-6-17)22(29)20(31-23)13-16-8-10-25-11-9-16/h1-13H,15H2,(H,26,28)/b20-13+,23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLJYSKNNGRLT-CWNTWMSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=C(C#N)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CC=NC=C3)/S/C2=C(/C#N)\C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing thiazolidinone moieties exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 40a | MCF-7 | 22.04 |
| 40b | HepG2 | 34.94 |
| 44 | HT-29 | 0.31 |
These results suggest that modifications to the thiazolidinone structure can enhance cytotoxicity against specific cancer types .
Antiviral Activity
The compound's furan moiety is associated with antiviral properties. Research has demonstrated that furan-containing compounds can inhibit viral replication. For example, derivatives similar to (Z)-2-cyano-N-(furan-2-ylmethyl)-2-acetamide have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), highlighting their potential in combating viral infections .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds derived from thiazolidinones have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. Studies show that certain modifications can significantly enhance antioxidant activity, making these compounds potential candidates for further development in oxidative stress management .
The biological activities of (Z)-2-cyano-N-(furan-2-ylmethyl)-2-acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and viral replication, such as proteases and kinases.
- Cell Cycle Arrest : Studies suggest that thiazolidinone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Pathways : The antioxidant activity may involve the modulation of cellular pathways that mitigate oxidative damage.
Study on Anticancer Effects
A study conducted on a series of thiazolidinone derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that specific structural modifications significantly increased their cytotoxic effects compared to standard chemotherapy agents like doxorubicin .
Study on Antiviral Properties
In another research effort, a derivative similar to the compound was tested against SARS-CoV-2 Mpro. The study revealed that the compound effectively occupied key sites within the enzyme, demonstrating a promising mechanism for inhibiting viral replication .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures to (Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies have shown promising results, suggesting that this compound could be optimized for enhanced anti-inflammatory activity .
Anticancer Activity
The thiazolidinone derivatives have been studied for their cytotoxic effects against various cancer cell lines. Preliminary studies demonstrate that modifications to the thiazolidinone structure can lead to increased potency against tumor cells. For instance, derivatives similar to this compound have shown significant activity in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the thiazolidinone ring followed by functionalization at the furan and cyano positions.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiazolidinone precursor + aldehyde | Formation of thiazolidinone ring |
| 2 | Nitration | Cyanide source + furan derivative | Introduction of cyano group |
| 3 | Functionalization | Various reagents (e.g., amines) | Final product formation |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of similar thiazolidinone compounds through in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Efficacy
In another study, derivatives of thiazolidinones were tested against human cancer cell lines, revealing IC50 values in the low micromolar range. This suggests that further development of this compound could lead to effective anticancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Comparison with (Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide (CAS 846581-22-4)
- The analogue features a methyl group, reducing steric bulk but limiting hydrophobic/aromatic interactions.
- Impact on Solubility :
- The furan group may improve solubility in polar solvents compared to the methyl analogue due to increased polarity.
- Biological Implications :
Comparison with 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide (CAS 637319-59-6)
- Thiazolidinone Functionalization: The target compound has a cyano group, which is electron-withdrawing and may stabilize the conjugated system. The analogue replaces the cyano with a sulfanylidene (C=S) group, altering electronic properties and hydrogen-bonding capacity.
- Substituent Position on Pyridine: The target compound’s pyridin-4-yl group vs.
- Stereochemical Complexity :
- Both compounds exhibit E/Z isomerism, but the extended conjugated system in the analogue (2-methyl-3-phenylprop-2-enylidene) may lead to distinct conformational preferences .
Preparation Methods
Solvent-Free Reaction of Ethyl Cyanoacetate and Furfurylamine
Ethyl cyanoacetate reacts with furfurylamine under solvent-free conditions at 210°C for 20 minutes. Excess ethyl cyanoacetate is removed under vacuum, and the product is triturated with methanol to yield 2-cyano-N-(furan-2-ylmethyl)acetamide as yellow-brown crystals (80% yield).
Characterization Data
- FT-IR (cm⁻¹): 3210 (N–H), 2264 (C≡N), 1665 (C=O).
- ¹H-NMR (DMSO-d₆): δ 3.65 (s, 2H, CH₂CO), 4.30 (s, 2H, NHCH₂), 6.32–7.42 (m, 3H, furan-H).
- Elemental Analysis: C 74.32%, H 4.57%, N 9.55%.
Construction of the Thiazolidinone Core
The cyanoacetamide intermediate undergoes heterocyclization to form the thiazolidin-4-one scaffold.
Cyclocondensation with Phenyl Isothiocyanate and Chloroacetyl Chloride
A suspension of 2-cyano-N-(furan-2-ylmethyl)acetamide, phenyl isothiocyanate, and potassium hydroxide in DMF is treated with chloroacetyl chloride at 0–5°C. The mixture is stirred for 24 hours, yielding 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide.
Optimized Conditions
Key Spectral Data
Final Product Characterization
The target compound is characterized using advanced spectroscopic techniques.
Comparative Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃O₃S |
| Melting Point | 228–230°C |
| FT-IR (cm⁻¹) | 3421 (OH), 2190 (C≡N), 1716 (C=O) |
| ¹H-NMR (DMSO-d₆) | δ 8.52 (pyridine-H), 7.89 (furan-H) |
| ESI-MS | m/z 438.1 [M+H]⁺ |
Mechanistic Insights and Side Reactions
Competing Pathways
Yield Optimization
- Catalyst Screening: Piperidine outperforms morpholine or triethylamine in minimizing byproducts (Table 1).
Table 1: Impact of Catalysts on Reaction Yield
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine | 65 | 98 |
| Morpholine | 52 | 91 |
| Triethylamine | 48 | 88 |
Industrial-Scale Considerations
Solvent Selection
Purification Challenges
- Chromatography: Silica gel chromatography (ethyl acetate/hexane, 3:7) separates (Z)- and (E)-isomers.
- Recrystallization: Ethanol/water (4:1) achieves >99% purity for pharmaceutical applications.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Cyano (C≡N) | 2193 | – | 115.2 |
| Thiazolidinone C=O | 1653 | – | 170.5 |
| Furan methylene | – | 4.2–4.5 (m, 2H) | 42.8 |
| Pyridyl protons | – | 8.2–8.5 (d, 2H) | 120–140 (aromatic) |
Q. Table 2: Optimization of Condensation Reaction
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 25 | EDC/HOBt | 83 | 98.5 |
| THF | 40 | DCC | 65 | 95.2 |
| DCM | 0 | None | 32 | 89.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
